(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone
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Overview
Description
(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The piperidine and pyridine rings are known to interact with various enzymes and receptors, potentially modulating their activity. The trifluorophenyl group may enhance the compound’s stability and bioavailability, making it more effective in its intended applications .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry for their pharmacological properties.
Pyridine derivatives: These compounds contain the pyridine ring and are known for their versatility in chemical synthesis and biological activity.
Trifluorophenyl compounds: These compounds feature the trifluorophenyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.
Uniqueness
(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both piperidine and pyridine rings, along with the trifluorophenyl group, makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-14-2-1-13(15(19)16(14)20)17(23)22-9-5-12(6-10-22)24-11-3-7-21-8-4-11/h1-4,7-8,12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPRMEOQSGEKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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